N-Isopropylazetidin-3-amine
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Overview
Description
N-Isopropylazetidin-3-amine is a chemical compound belonging to the azetidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-isopropyl-3-chloropropylamine with a base, such as sodium hydride, to induce cyclization and form the azetidine ring. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Isopropylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted azetidines.
Scientific Research Applications
N-Isopropylazetidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: This compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of N-Isopropylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
N-Isopropylamine: A primary amine with similar reactivity but lacking the azetidine ring.
Azetidine: The parent compound of the azetidine family, without the isopropyl group.
N-Methylazetidin-3-amine: A similar compound with a methyl group instead of an isopropyl group .
Uniqueness
N-Isopropylazetidin-3-amine is unique due to its combination of the azetidine ring and the isopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6-3-7-4-6/h5-8H,3-4H2,1-2H3 |
InChI Key |
KVJAHQKVUWRTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CNC1 |
Origin of Product |
United States |
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